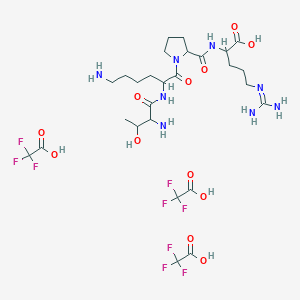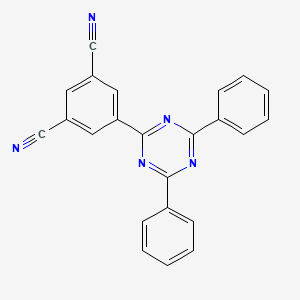
DCzDCN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DCzDCN, also known as 5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-dinitrile, is a chiral donor-acceptor molecule. It is primarily used in organic electronics, particularly in the development of high-efficiency organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique structure of this compound, which includes a twisted biphenyl link, allows for significant charge separation and transport, making it a valuable component in optoelectronic applications .
Preparation Methods
The synthesis of DCzDCN involves the reaction of 4,6-diphenyl-1,3,5-triazine-2-carbonitrile with benzene-1,3-dicarbonitrile. The reaction typically occurs under controlled conditions to ensure the formation of the desired chiral structure. Industrial production methods often involve the use of metallic substrates to support the growth and electronic structure studies of this compound .
Chemical Reactions Analysis
DCzDCN undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
DCzDCN has a wide range of scientific research applications In chemistry, it is used to study charge separation and transport in organic electronics In biology, it is investigated for its potential use in biosensors and bioelectronicsIn industry, it is used in the development of high-efficiency OLEDs and OPVs, as well as in organic spintronics .
Mechanism of Action
The mechanism of action of DCzDCN involves its ability to promote charge separation and transport. The molecule’s unique structure, which includes a donor part and an acceptor part, allows it to efficiently separate and transport charges. This property is particularly useful in optoelectronic applications, where efficient charge transport is essential for high performance .
Comparison with Similar Compounds
DCzDCN is often compared with other donor-acceptor molecules used in organic electronics. Similar compounds include 4,6-diphenyl-1,3,5-triazine-2-carbonitrile and benzene-1,3-dicarbonitrile. this compound is unique due to its chiral structure and the twisted biphenyl link, which enhances its charge separation and transport properties. This makes this compound particularly valuable for applications requiring high internal quantum efficiency, such as OLEDs and OPVs .
Properties
Molecular Formula |
C23H13N5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C23H13N5/c24-14-16-11-17(15-25)13-20(12-16)23-27-21(18-7-3-1-4-8-18)26-22(28-23)19-9-5-2-6-10-19/h1-13H |
InChI Key |
OJJOTWYZUKWKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)C#N)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2R)-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12307998.png)
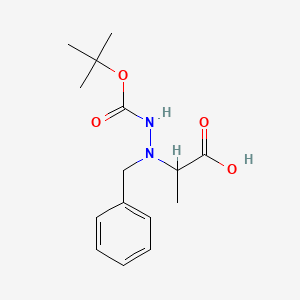
![rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B12308006.png)
![12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B12308008.png)
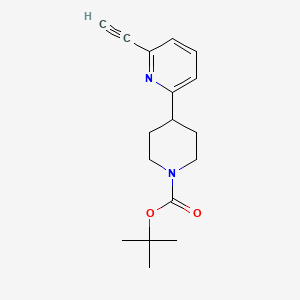
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B12308017.png)
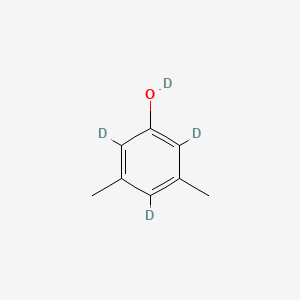
![(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12308033.png)
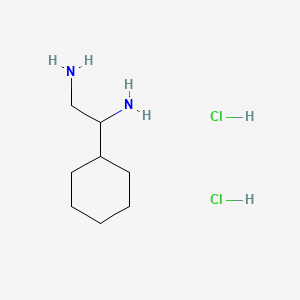
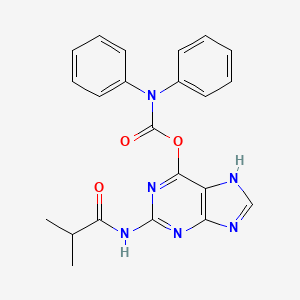
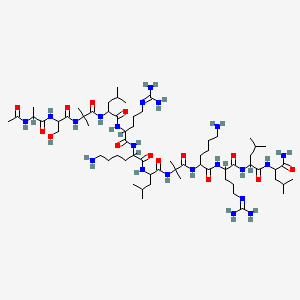
![2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B12308066.png)
